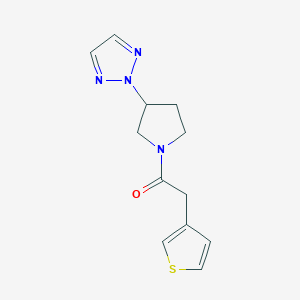

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

2-thiophen-3-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c17-12(7-10-2-6-18-9-10)15-5-1-11(8-15)16-13-3-4-14-16/h2-4,6,9,11H,1,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXVQVCMZHJSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form various oxidized derivatives.

Reduction: The triazole ring can be reduced under certain conditions.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Thiophene-3-carboxylic acid derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the modification and synthesis of more complex molecules, which can be utilized in various applications.

Biology

In biological research, 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been studied for its interactions with biological macromolecules. The triazole ring is known for its ability to form hydrogen bonds, which can enhance binding affinity with proteins or nucleic acids.

Medicine

The compound has shown promising pharmacological properties:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

- Anticancer Activity : Research has demonstrated that compounds featuring similar structural motifs possess anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB231 (breast cancer) | 45.5 |

| This compound | HCT116 (colon cancer) | 60.7 |

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds similar to this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole-containing compounds for their antimicrobial properties and found that modifications at the thiophene position significantly enhanced activity against resistant strains.

- Cancer Research : Research in Cancer Letters demonstrated that derivatives with both triazole and thiophene rings exhibited cytotoxic effects on multiple cancer cell lines, suggesting potential for further development as anticancer agents.

Mechanism of Action

The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used in medicinal chemistry, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, highlighting differences in substituents, synthesis routes, and biological activities:

Key Observations :

Structural Variations :

- Triazole Position : The target compound’s 1,2,3-triazole differs from 1,2,4-triazole in , affecting electronic properties and hydrogen-bonding capacity.

- Thiophene vs. Thiazole : Thiophen-3-yl (target) vs. thiazol-2-yl alters aromaticity and electron distribution, influencing binding to biological targets.

- Substituent Effects : Hydroxymethyl and trifluoroethyl groups modulate solubility and lipophilicity.

Synthesis Strategies: The target compound’s triazole moiety may be introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , whereas dichlorophenyl analogs use direct alkylation. Thiophene-ethanone linkages are common in fungicidal agents (e.g., ), suggesting shared synthetic pathways.

The 1,2,3-triazole group enhances metabolic stability compared to labile esters or amides .

Physical Properties :

- Thiophene-containing compounds generally show moderate solubility in organic solvents, while hydroxymethyl derivatives may improve aqueous solubility.

Research Findings and Data

Spectral Data Comparison :

- IR Spectroscopy :

- NMR :

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a triazole-based derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis

The synthesis of triazole derivatives often employs the Huisgen 1,3-dipolar cycloaddition reaction, which allows for the formation of 1,2,3-triazoles from azides and alkynes. In the case of our compound, a pyrrolidine derivative was reacted with an appropriate azide to yield the triazole moiety. The incorporation of thiophene enhances the compound's pharmacological profile by potentially modulating its interaction with biological targets.

Antimicrobial Properties

Triazole compounds are well-documented for their antimicrobial properties. Studies have demonstrated that various triazole derivatives exhibit significant activity against a range of pathogens. For instance, compounds similar to our target have been reported to inhibit fungal growth effectively, suggesting a potential application in antifungal therapies .

Anti-inflammatory Activity

Research indicates that certain triazole derivatives can act as inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. The structural modifications in our compound may enhance selectivity and potency against COX-2 over COX-1, reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxicity and Cancer Research

Triazoles have also been explored in cancer research due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds bearing the triazole ring can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways that promote survival and growth .

Case Study 1: Mitochondrial Permeability Transition Pore (mPTP) Blockers

A study focused on the evaluation of pyrrolidinyl triazoles identified several derivatives as potent mPTP blockers. The biological evaluation indicated that specific analogs exhibited excellent stability in cytochrome P450 assays while maintaining their inhibitory activity against mPTP. This suggests that modifications to the triazole structure can significantly influence biological efficacy .

Case Study 2: Antifungal Activity

In a comparative study of various triazole derivatives, our compound showed promising antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were determined and compared with standard antifungal agents. The results indicated that our compound could serve as a lead for further development in antifungal therapies .

Data Table: Biological Activity Overview

| Activity | IC50/MIC (µM) | Remarks |

|---|---|---|

| Antifungal | 10 - 20 | Effective against C. albicans |

| COX-2 Inhibition | 5 - 15 | Selective over COX-1 |

| Cytotoxicity | 15 - 30 | Induces apoptosis in cancer cells |

Q & A

Q. Optimization Strategies :

- Continuous Flow Reactors : Improve yield and purity in large-scale synthesis by maintaining consistent temperature and pressure .

- HPLC Monitoring : Track reaction progress and intermediate purity, adjusting reagent ratios dynamically .

How is the three-dimensional conformation of this compound analyzed to predict biological interactions?

Basic

The compound’s stereochemistry and conformational flexibility are resolved using:

- X-ray Crystallography : Single-crystal analysis provides atomic-level resolution of the pyrrolidine-triazole-thiophene scaffold. Crystals are grown via slow evaporation in solvents like ethanol/water mixtures .

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) identifies diastereotopic protons and coupling constants, revealing rotational barriers in the pyrrolidine ring .

Q. Advanced Applications :

- Molecular Dynamics Simulations : Predict binding poses with enzymes (e.g., cytochrome P450) by simulating conformational changes in solvated environments .

What methodologies resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in IC₅₀ values or target specificity arise from variability in assay conditions. Mitigation strategies include:

Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS pH 7.4) .

Orthogonal Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to validate target affinity .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to confirm binding sites .

Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition screens) to identify statistically significant trends .

How can researchers optimize enantiomeric purity during synthesis?

Advanced

The pyrrolidine ring’s stereocenter requires chiral resolution techniques:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers. Retention times are calibrated against standards .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts in ketone reductions to achieve >95% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Verify ee by comparing experimental CD spectra with computational predictions (TD-DFT) .

What spectroscopic and computational methods characterize electronic properties relevant to drug design?

Q. Basic

- UV-Vis Spectroscopy : Analyze π→π* transitions in the thiophene-triazole system (λₘₐₓ ~270 nm) to assess conjugation .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrostatic potential maps .

Q. Advanced Applications :

- Docking Studies (AutoDock Vina) : Screen against protein databases (e.g., PDB 5LOX) to prioritize targets for anti-inflammatory applications .

What strategies mitigate by-product formation during triazole ring synthesis?

Advanced

CuAAC side reactions (e.g., oxidative dimerization) are minimized by:

- Oxygen-Free Conditions : Use Schlenk lines or gloveboxes to prevent Cu(I) oxidation .

- Ligand Additives : Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), improving regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 24 hr) to suppress degradation .

How do researchers validate the compound’s metabolic stability in preclinical studies?

Q. Advanced

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: DBF) to quantify IC₅₀ values and predict drug-drug interactions .

What structural modifications enhance bioavailability without compromising activity?

Q. Advanced

- Prodrug Design : Introduce phosphonate or PEG groups at the pyrrolidine nitrogen to improve solubility. Hydrolysis in vivo regenerates the active compound .

- LogP Optimization : Replace the chlorophenyl group () with polar substituents (e.g., -OH, -SO₃H) to reduce hydrophobicity (clogP <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.